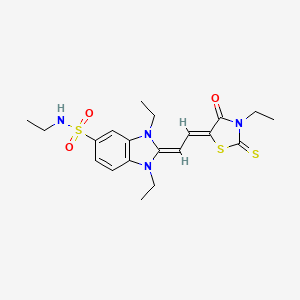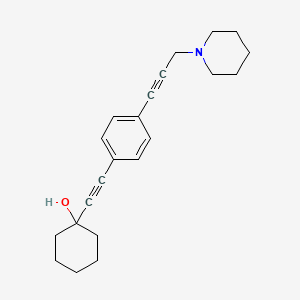![molecular formula C7H6AsClO4 B14741688 [4-(Chlorocarbonyl)phenyl]arsonic acid CAS No. 5430-21-7](/img/structure/B14741688.png)
[4-(Chlorocarbonyl)phenyl]arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Chlorocarbonyl)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C7H6AsClO4 It is characterized by the presence of a phenyl ring substituted with a chlorocarbonyl group and an arsonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chlorocarbonyl)phenyl]arsonic acid typically involves the reaction of 4-chlorobenzoyl chloride with arsenic acid . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:
4-chlorobenzoyl chloride+arsenic acid→[4-(Chlorocarbonyl)phenyl]arsonic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Chlorocarbonyl)phenyl]arsonic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where the chlorocarbonyl group or the arsonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidized products: Depending on the oxidizing agent used.
Reduced products: Depending on the reducing agent used.
Substituted products: Depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
Chemistry:
Catalysis: [4-(Chlorocarbonyl)phenyl]arsonic acid can be used as a catalyst in certain organic reactions due to its unique chemical properties.
Biology:
Biochemical studies: The compound can be used in studies involving arsenic-containing compounds and their interactions with biological systems.
Medicine:
Pharmaceutical research:
Industry:
Material science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Chlorocarbonyl)phenyl]arsonic acid involves its interaction with molecular targets through its functional groups. The chlorocarbonyl group and the arsonic acid group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
- [4-(Chlorocarbonyl)phenyl]phosphonic acid
- [4-(Chlorocarbonyl)phenyl]sulfonic acid
- [4-(Chlorocarbonyl)phenyl]boronic acid
Comparison:
- [4-(Chlorocarbonyl)phenyl]arsonic acid is unique due to the presence of the arsonic acid group, which imparts specific chemical properties not found in the phosphonic, sulfonic, or boronic acid analogs.
- The reactivity and applications of this compound differ from its analogs due to the distinct nature of the arsenic atom compared to phosphorus, sulfur, and boron.
Properties
CAS No. |
5430-21-7 |
|---|---|
Molecular Formula |
C7H6AsClO4 |
Molecular Weight |
264.49 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl)arsonic acid |
InChI |
InChI=1S/C7H6AsClO4/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4H,(H2,11,12,13) |
InChI Key |
QMJSIARHGKSJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
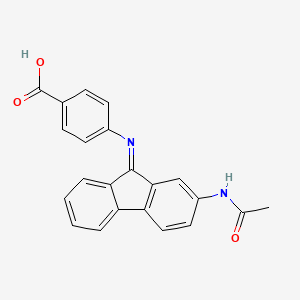
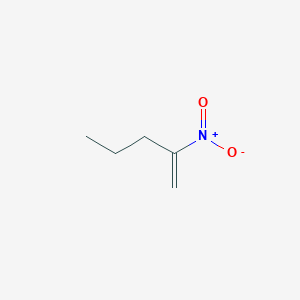

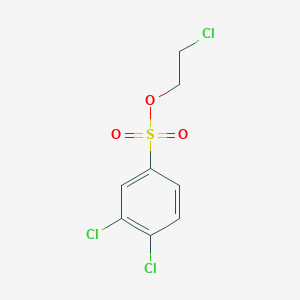
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
